Antimycobacterial Activity: Differentiation by Ester Chain Length Against M. tuberculosis H37Rv
In a series of 3-aminopyrazine-2-carboxylate esters evaluated for antimycobacterial activity against M. tuberculosis H37Rv, the methyl ester derivative serves as the foundational scaffold. The antimycobacterial activity was observed to be strongly dependent on the ester alkyl chain length [1]. While the methyl ester (target compound) exhibits measurable activity, the hexyl ester (hexyl 3-aminopyrazine-2-carboxylate) was identified as the most active in the series, with a reported Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL [1]. This differential potency highlights the methyl ester's role as a less active but essential reference point and starting material for structural optimization, rather than as an optimized drug candidate itself. The data confirms that substituting the methyl ester with a longer chain (e.g., hexyl) enhances antimycobacterial potency, but the methyl ester remains the critical comparator and synthetic building block for generating such derivatives.
| Evidence Dimension | Antimycobacterial Potency (MIC) |
|---|---|
| Target Compound Data | Active, but specific MIC value not reported in the primary comparative study; positioned as the scaffold for less active short-chain esters [1] |
| Comparator Or Baseline | Hexyl 3-aminopyrazine-2-carboxylate: MIC = 6.25 µg/mL [1] |
| Quantified Difference | Potency increased with longer alkyl chain; hexyl ester is significantly more potent than methyl ester [1] |
| Conditions | In vitro assay against M. tuberculosis H37Rv strain [1] |
Why This Matters
This evidence is critical for medicinal chemists: selecting the methyl ester provides the optimal starting point for structure-activity relationship (SAR) studies, while the hexyl ester should be selected for potency screening against M. tuberculosis.
- [1] Doležal, M., et al. Aminopyrazinoic acid esters as potential antimycobacterial drugs. Ceska Slov Farm. 2013 Apr;62(2):78-82. PMID: 23822573. View Source
